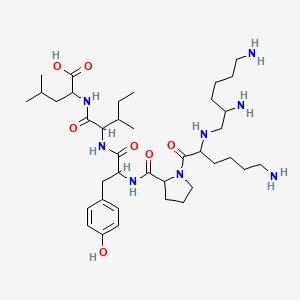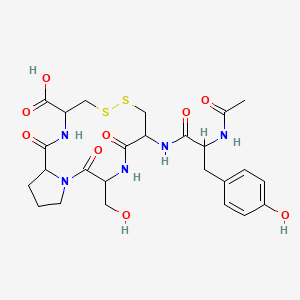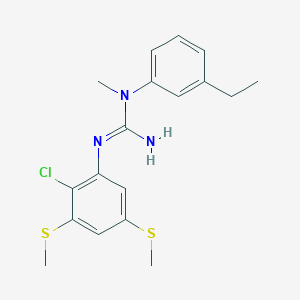
N''-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a guanidine group, which is known for its strong basicity and ability to form stable complexes with various molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Phenyl Derivative: The initial step involves the chlorination of a phenyl derivative to introduce the chloro group at the 2-position.
Introduction of Methylsulfanyl Groups:
Formation of the Guanidine Group: The final step involves the reaction of the substituted phenyl derivative with N-methyl-N’-ethyl-guanidine under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the guanidine group allows for strong interactions with negatively charged sites on proteins or nucleic acids, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N’'-(2-Chloro-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride
- N’'-(2-Chloro-3,5-dimethyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride
- N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-methyl-phenyl)-N-methyl-guanidine; hydrochloride
Uniqueness
N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride is unique due to the presence of both chloro and methylsulfanyl groups, which impart distinct chemical properties
Properties
Molecular Formula |
C18H22ClN3S2 |
|---|---|
Molecular Weight |
380.0 g/mol |
IUPAC Name |
2-[2-chloro-3,5-bis(methylsulfanyl)phenyl]-1-(3-ethylphenyl)-1-methylguanidine |
InChI |
InChI=1S/C18H22ClN3S2/c1-5-12-7-6-8-13(9-12)22(2)18(20)21-15-10-14(23-3)11-16(24-4)17(15)19/h6-11H,5H2,1-4H3,(H2,20,21) |
InChI Key |
QEJZGCWGEATBNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N(C)C(=NC2=C(C(=CC(=C2)SC)SC)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-[3-(2-Acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B10785283.png)
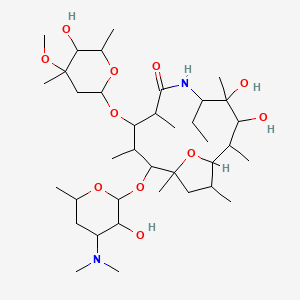

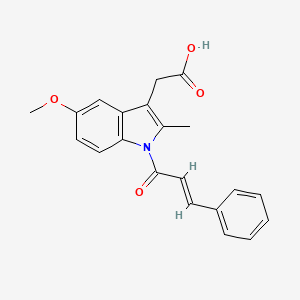
![(1S,2S,13S,14R,15S,16R,17R,28R)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785302.png)

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B10785328.png)
![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-[4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B10785335.png)
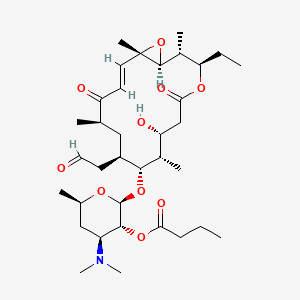
![4-[3-(4-Acetylpiperazin-1-yl)-2-(naphthalen-2-ylsulfonylamino)-3-oxopropyl]benzenecarboximidamide](/img/structure/B10785361.png)
![(1R,13R,14S,15R,16R,17S,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785364.png)

